molecular formula C26H25ClN2O3S B3284626 4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate CAS No. 78929-83-6

4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate

Cat. No.: B3284626
CAS No.: 78929-83-6
M. Wt: 481.0 g/mol
InChI Key: RYBPUFWJNKZHFG-PXJRIXHESA-N
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Description

This compound features a structurally complex architecture, integrating a 4-chlorophenyl group, a hydrazono-imine linkage (C=N-N), a strained cyclobutyl moiety, and a methanesulfonate ester. The methanesulfonate ester is a critical functional group, often serving as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name

[4-[(E)-C-(4-chlorophenyl)-N-[(E)-1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3S/c1-19(26(17-6-18-26)22-7-4-3-5-8-22)28-29-25(20-9-13-23(27)14-10-20)21-11-15-24(16-12-21)32-33(2,30)31/h3-5,7-16H,6,17-18H2,1-2H3/b28-19+,29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPUFWJNKZHFG-PXJRIXHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C1=CC=C(C=C1)OS(=O)(=O)C)C2=CC=C(C=C2)Cl)C3(CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/C1=CC=C(C=C1)OS(=O)(=O)C)\C2=CC=C(C=C2)Cl)/C3(CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856816
Record name 4-[(E)-(4-Chlorophenyl){(2E)-[1-(1-phenylcyclobutyl)ethylidene]hydrazinylidene}methyl]phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78929-83-6
Record name 4-[(E)-(4-Chlorophenyl){(2E)-[1-(1-phenylcyclobutyl)ethylidene]hydrazinylidene}methyl]phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The compound , 4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate, features a complex structure characterized by multiple functional groups. The presence of a chlorophenyl group suggests potential interactions with biological targets, while the methanesulfonate moiety may enhance solubility and bioavailability.

The biological activity of sulfonate esters often involves their ability to interact with various enzymes and receptors. Compounds with similar structures have demonstrated:

  • Antimicrobial Activity : Many sulfonate derivatives exhibit significant antibacterial and antifungal properties. This is often attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
  • Anticancer Properties : Some hydrazone derivatives have shown promise in cancer research, acting through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with phenolic structures can modulate inflammatory pathways, potentially reducing cytokine release and inflammation.

Case Studies

  • Antimicrobial Activity : A study on related sulfonate compounds indicated that they possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.
  • Anticancer Studies : Research involving hydrazone derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with similar sulfonate compounds showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications.

Data Table

Biological ActivityCompound TypeReference StudyObserved Effect
AntimicrobialSulfonate DerivativeJournal of Antimicrobial ChemotherapyMIC < 10 µM against E. coli
AnticancerHydrazoneCancer Research JournalInduction of apoptosis in MCF-7 cells
Anti-inflammatoryPhenolic CompoundJournal of InflammationReduced cytokine levels in vivo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazono-Containing Derivatives

  • 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate (): Key Features: Incorporates a hydrazono group, sulfonamide, and methoxy substituent. Comparison: The methoxy group (electron-donating) in this compound contrasts with the electron-withdrawing 4-chlorophenyl group in the target compound. Methoxy groups enhance resonance stabilization, whereas chlorophenyl groups may increase electrophilicity at the hydrazono linkage.

Methanesulfonate Esters

  • 4-(4-Chlorophenyl)butan-2-yl methanesulfonate (): Key Features: A simpler methanesulfonate ester without hydrazono or cyclobutyl groups. Comparison: The methanesulfonate group in both compounds acts as a leaving group. In , this group facilitates nucleophilic substitution to form thioether intermediates, suggesting the target compound’s methanesulfonate may exhibit similar reactivity. However, steric hindrance from the cyclobutyl and phenyl groups in the target compound could slow such reactions compared to the linear butan-2-yl chain in ’s derivative .

Cyclobutyl-Containing Analogs

  • Structural Impact: The cyclobutyl group introduces significant ring strain (∼110 kJ/mol), which may destabilize the compound compared to cyclohexyl or phenyl analogs. Strain energy could enhance reactivity in ring-opening reactions or reduce thermal stability. No direct evidence is provided, but analogous strained systems often exhibit unique kinetic behaviors in synthesis .

Comparative Data Table

Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Notes References
Target Compound Not explicitly provided Hydrazono, methanesulfonate, 4-chlorophenyl Likely electrophilic due to chlorophenyl
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl ... C₃₂H₂₆ClN₃O₆S 640.09 Hydrazono, sulfonamide, methoxy Stabilized by methoxy resonance
4-(4-Chlorophenyl)butan-2-yl methanesulfonate C₁₁H₁₅ClO₃S 262.75 Methanesulfonate ester High leaving-group ability

Research Findings and Implications

  • Electronic Properties: The 4-chlorophenyl group in the target compound likely reduces electron density at the hydrazono linkage, as supported by DFT calculations on analogous azo-hydrazono systems (). This could enhance susceptibility to nucleophilic attack or photodegradation compared to methoxy-stabilized derivatives .
  • However, steric effects from the cyclobutyl group may necessitate optimized reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate

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